Higher Serum Phosphorus Elevation Compared to Paricalcitol in Hemodialysis Patients
In a prospective study of 13 hemodialysis patients, a single high dose of doxercalciferol (120 mcg) resulted in a faster and significantly higher peak in serum phosphorus compared to paricalcitol (160 mcg). This was assessed over a 36-hour period under controlled dietary conditions [1].
| Evidence Dimension | Peak serum phosphorus elevation |
|---|---|
| Target Compound Data | 2.12 ± 0.11 mmol/L at 36 hours |
| Comparator Or Baseline | Paricalcitol: 1.85 ± 0.07 mmol/L at 36 hours |
| Quantified Difference | +0.27 mmol/L (p = 0.025) |
| Conditions | Hemodialysis patients (n=13) receiving a single dose (120 mcg doxercalciferol vs. 160 mcg paricalcitol) on a low calcium, low phosphorus diet with sevelamer as binder. |
Why This Matters
This evidence is crucial for procurement decisions in nephrology, as it directly quantifies a greater phosphaturic effect for doxercalciferol, informing risk stratification for hyperphosphatemia—a key factor in cardiovascular outcomes in dialysis populations.
- [1] Joist HE, Ahya SN, Giles K, Norwood K, Slatopolsky E, Coyne DW. Differential effects of very high doses of doxercalciferol and paricalcitol on serum phosphorus in hemodialysis patients. Clin Nephrol. 2006 May;65(5):335-41. doi: 10.5414/cnp65335. View Source
